![molecular formula C23H26N4O4 B4018192 N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018192.png)
N-(4-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide
Description
Introduction This compound belongs to a class of chemical compounds that have been studied for various biological activities. The research primarily focuses on the synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis The synthesis of related compounds involves the formation of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides. These compounds are synthesized and evaluated for their biological activities, such as anticonvulsant activity (Obniska et al., 2015).
Molecular Structure Analysis The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the compound 1,4-di(2-methoxyphenyl)-2,5-piperazinedione was synthesized and its structure characterized by elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction method (Zhang et al., 2007).
Chemical Reactions and Properties Studies have explored the kinetics of hydrolysis of related compounds in aqueous solutions, providing insights into their chemical stability and reaction behavior under various conditions (Muszalska, 2004).
Physical Properties Analysis The physical properties of these compounds, including their solubility and stability, are often investigated to understand their behavior in different environments. For example, the stability study of a new analgesic active compound, a derivative of pyrrolo[3,4-c]pyridine, in aqueous solutions using the HPLC method, sheds light on the physical stability of these types of compounds (Muszalska & Bereda, 2008).
Chemical Properties Analysis The chemical properties, including reactivity, binding affinities, and interaction with biological molecules, are key areas of research. For example, studies on the binding affinities to receptors and enzymatic activity provide insights into the chemical properties of these compounds (Grimwood et al., 2011).
properties
IUPAC Name |
N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-16(28)24-17-7-9-18(10-8-17)27-22(29)15-20(23(27)30)26-13-11-25(12-14-26)19-5-3-4-6-21(19)31-2/h3-10,20H,11-15H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQJNXMPHAVVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}phenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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